BenchChemオンラインストアへようこそ!

3,11-Dihydroxypregnan-20-one

steroidogenesis CYP17A1 androgen backdoor pathway

For QC labs requiring pharmacopoeial compliance, this (3α,5α,11α)-stereoisomer is essential. As the primary impurity of the veterinary anesthetic Alphaxalone (Alfaxan), it is critical for batch release testing. Unlike Allopregnanolone, this compound is a substrate for the 11-oxy C19 backdoor pathway, enabling unique enzyme kinetic studies. Procure a certified reference standard today to ensure regulatory submission success.

Molecular Formula C21H34O3
Molecular Weight 334.5 g/mol
Cat. No. B15081964
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,11-Dihydroxypregnan-20-one
Molecular FormulaC21H34O3
Molecular Weight334.5 g/mol
Structural Identifiers
SMILESCC(=O)C1CCC2C1(CC(C3C2CCC4C3(CCC(C4)O)C)O)C
InChIInChI=1S/C21H34O3/c1-12(22)16-6-7-17-15-5-4-13-10-14(23)8-9-20(13,2)19(15)18(24)11-21(16,17)3/h13-19,23-24H,4-11H2,1-3H3
InChIKeyNFVCQZNBRFPYOP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2.5 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,11-Dihydroxypregnan-20-one: Key Chemical and Biological Landscape for Scientific Procurement


3,11-Dihydroxypregnan-20-one is an endogenous C21 pregnane neurosteroid, structurally defined by hydroxyl groups at positions 3 and 11 and a ketone at position 20. The compound occurs in multiple stereoisomeric forms, with (3α,5α,11β)-3,11-dihydroxypregnan-20-one (also designated 3,11diOH-DHP4) being the most physiologically significant . As a metabolite of progesterone, it functions as a GABAA receptor-positive allosteric modulator and serves as a critical intermediate in the 11-oxygenated androgen backdoor pathway . Its dual hydroxylation pattern enables molecular interactions distinct from mono-hydroxylated neurosteroids such as allopregnanolone, creating unique biological selectivity profiles that cannot be replicated by simpler pregnane analogs .

Why 3,11-Dihydroxypregnan-20-one Cannot Be Generically Substituted by Allopregnanolone or Other Pregnane Analogs


Generic substitution of 3,11-dihydroxypregnan-20-one with structurally related neurosteroids such as allopregnanolone (3α-hydroxy-5α-pregnan-20-one) or alfaxalone (3α-hydroxy-5α-pregnane-11,20-dione) is not straightforward due to fundamental differences in their interaction with key steroidogenic enzymes. The C11-hydroxyl group in 3,11-dihydroxypregnan-20-one is not present in allopregnanolone, leading to differential metabolic processing by CYP17A1 lyase activity . This structural feature also dictates the compound's role as a metabolic intermediate in the 11-oxygenated androgen backdoor pathway, a function that cannot be performed by non-11-hydroxy analogs . Furthermore, the compound's reported lipoxygenase inhibitory activity distinguishes it from other neurosteroids whose primary mechanism is GABAergic modulation, highlighting a polypharmacological profile that would be lost upon substitution . These functional distinctions create specific requirements for scientific and industrial applications where 11-hydroxy functionality or backdoor pathway intermediate status is necessary.

3,11-Dihydroxypregnan-20-one Differential Evidence Guide: Quantitative Comparisons Against Closest Analogs


C11-Hydroxyl Moiety Differentially Impairs CYP17A1 Lyase Activity Compared to Non-11-Oxy Steroids

3,11-dihydroxypregnan-20-one (3,11diOH-DHP4) possesses a C11-hydroxyl group that is absent in allopregnanolone. This moiety has been demonstrated to impair the lyase activity of CYP17A1, an enzyme critical for androgen biosynthesis. While binding affinity to CYP17A1 is not significantly altered by the C11-oxy group, the subsequent lyase step is specifically attenuated, resulting in a reduced efficiency of conversion compared to substrates lacking the C11-oxy substitution . This phenomenon directly contrasts with allopregnanolone, which cannot undergo C11-oxy-directed processing and therefore does not encounter this enzymatic bottleneck.

steroidogenesis CYP17A1 androgen backdoor pathway

Distinct Metabolic Fate in 11-Oxygenated Androgen Backdoor Pathway Versus Non-11-Oxy Neurosteroids

3,11-dihydroxypregnan-20-one is specifically convertible to 5α-pregnan-3α,11β,17α-triol-20-one (11OH-Pdiol) and further to 11-ketoandrogens via CYP17A1, whereas allopregnanolone cannot enter the 11-oxy C19 steroid pathway . In vitro metabolism studies report that approximately 47% of 5α-pregnan-3α,11β-diol-20-one (3,11diOH-DHP4) is converted to downstream 11-oxy androgens under defined enzyme conditions . Allopregnanolone, by contrast, yields 0% conversion to 11-oxy products, as it lacks the requisite C11-oxy moiety.

steroid metabolism backdoor pathway androgen biosynthesis

Lipoxygenase Inhibitory Activity: A Non-GABAergic Differentiator Against Allopregnanolone

3,11-dihydroxypregnan-20-one is reported as a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism . Allopregnanolone, a 3-hydroxy-5α-pregnan-20-one lacking C11 substitution, acts primarily as a GABAA receptor-positive allosteric modulator and does not exhibit significant lipoxygenase inhibition in standard pharmacological screening. While a direct head-to-head IC50 comparison is not available from the sourced material, the structural basis for this differential activity is the presence of the 11-hydroxy group, which enhances interaction with lipoxygenase enzymes.

lipoxygenase arachidonic acid metabolism inhibitor

Characteristic D-Ring Mass Spectrometric Fragmentation Separates 3,11-Dihydroxypregnan-20-one from Monohydroxylated Analogs

Under electron impact mass spectrometry, 3,11-dihydroxypregnan-20-one exhibits a characteristic fragmentation preference for D-ring cleavage, yielding diagnostic fragment ions at m/z 43 in conjunction with ions at m/z 84 and 85 . This fragmentation signature arises from the C11-hydroxyl group's influence on the D-ring and is not observed in monohydroxylated 3-hydroxypregnan-20-ones such as allopregnanolone, which lack the C11-hydroxy-directed fragmentation pathway. The distinct ion profile enables unambiguous identification of 3,11-dihydroxypregnan-20-one in complex biological matrices.

mass spectrometry structural characterization steroid

3,11-Dihydroxypregnan-20-one: High-Value Application Scenarios Driven by Differential Evidence


Substrate for Studying 11-Oxygenated Androgen Backdoor Pathway Flux

Given the compound's unique capacity to enter the 11-oxy C19 steroid pathway with ~47% conversion to downstream 11-ketoandrogens (versus 0% for allopregnanolone) , procurement is essential for laboratories investigating the enzyme kinetics of CYP17A1 lyase activity in the 11-oxygenated androgen backdoor pathway. Use as an isotopically labeled internal standard or unlabeled substrate enables precise flux quantification in steroidogenic tissues such as adrenal, placental, or prostate-derived model systems.

Reference Standard for LC-MS/MS Steroid Profiling Panels

The characteristic D-ring fragmentation ions (m/z 43, 84, 85) provide a unique mass spectrometric fingerprint that differentiates 3,11-dihydroxypregnan-20-one from monohydroxylated pregnane analogs . This enables its use as a certified reference material in clinical or translational steroid profiling panels, particularly for studies where discrimination between 11-oxy and non-11-oxy pregnane metabolites is critical (e.g., congenital adrenal hyperplasia, polycystic ovary syndrome, or prostate cancer biomarker research).

Dual-Mechanism Neurosteroid Probe for GABAA and Lipid Signaling Studies

The compound's combined GABAA receptor-positive allosteric modulation and lipoxygenase inhibitory activity makes it a specialized research tool for investigating neurosteroid-mediated cross-talk between inhibitory neurotransmission and arachidonic acid-derived lipid mediators. Unlike allopregnanolone, which solely targets GABAA receptors, this compound allows simultaneous interrogation of two signaling modalities in neuroinflammatory or stress-response paradigms.

Metabolite Standard for Pharmacokinetic Profiling of Alphaxalone

As a known impurity of the veterinary anesthetic alphaxalone , the (3α,5α,11α)-stereoisomer serves a distinct role in quality control and pharmacopoeial compliance. Procurement enables accurate quantification of this process-related impurity in alfaxalone active pharmaceutical ingredient batches, supporting regulatory submission and batch release testing for veterinary drug manufacturers.

Quote Request

Request a Quote for 3,11-Dihydroxypregnan-20-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.